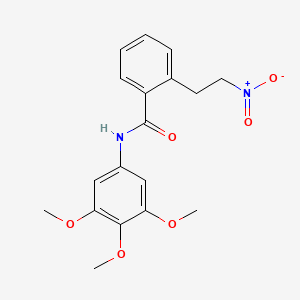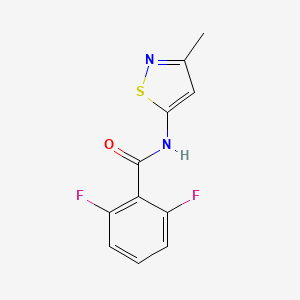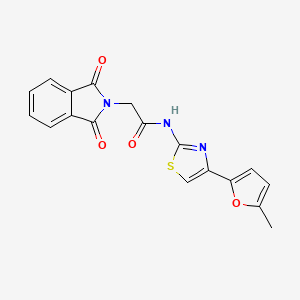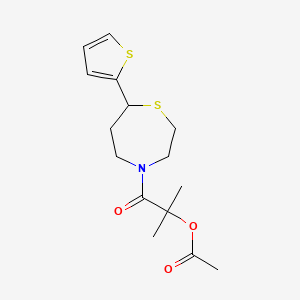![molecular formula C16H17NO3 B2680656 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide CAS No. 2097913-99-8](/img/structure/B2680656.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide” is a chemical compound that has gained significant attention in scientific research and industry in recent years. It is a novel compound that has been evaluated for antitubercular activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines were synthesized and evaluated for antitubercular activity . Another study reported the synthesis of new furan-based derivatives and evaluated their cytotoxic and tubulin polymerization inhibitory activities .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized based on IR, 1HMR, and mass spectral analysis . For instance, the structure of 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)-1-p-tolyl-1H-imidazol-5(4H)-one was confirmed by 1H-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Furoylacetonitrile was allowed to react with phenylhydrazine at 130 ℃ for 1 h, and the desired 3-(furan-2-yl)-1-phenyl-H-pyrazol-5-amine was successfully generated with over 90% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of N-[2-fluoro-4-(furan-2-yl)phenyl]prop-2-enamide is 231.22 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl (phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity . This activity is crucial as protein kinases play an important role as cell function regulators in signal transduction pathways .
Antimicrobial Activity
Furan derivatives have been screened for antimicrobial activity against XDR pathogens . This is particularly important given the rise in drug resistance to clinically utilized anti-infectives .
Herbicidal Activity
Some furan derivatives have shown moderate to good herbicidal activity against target weeds . This could be useful in the development of new herbicides.
Cytotoxic Effects
Certain chalcones containing furan have been found to exhibit different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment.
Antioxidative Activity
Bromophenols, which can contain furan, have been found to have antioxidative activity . This could have potential applications in the treatment of diseases caused by oxidative stress.
Wirkmechanismus
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.
Biochemical Pathways
The specific biochemical pathways affected by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Like other chemical compounds, its action, efficacy, and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
The safety and toxicity of similar compounds have been evaluated. For instance, the toxicity profile was predicted by an organic chemistry portal, a web-based application for predicting in silico absorption, distribution, metabolism, excretion, and toxicity, and the novel derivatives under study did not show any toxicity issues .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-16(19)13-7-8-13)11-3-5-12(6-4-11)15-2-1-9-20-15/h1-6,9,13-14,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLTTFAAYHICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)

![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)




![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

